Relevance: This compound shares a key structural motif with the target compound: the 3,4-difluorophenylethyl group attached to a piperidine ring. While the target compound has a simple pentenoyl group on the piperidine nitrogen, this related compound features a more complex substituent incorporating a morpholine and dimethylurea moiety. This difference in substitution patterns might lead to different pharmacological profiles, but the shared core structure suggests potential similarities in their binding to biological targets. []
Compound Description: This entry represents a class of compounds with a common core structure featuring a piperidinone ring. The piperidinone is substituted at the 5-position with both a 3,4-dichlorophenyl group and an ethyl linker connected to a substituted azetidine ring. Variations within this class arise from modifications to the alkyl group on the piperidinone nitrogen (1-alkyl) and the substituent on the azetidine ring (3-substituted). These compounds were investigated as potential neurokinin-2 (NK2) receptor antagonists. []
Compound Description: L-691,121 is a complex spirocyclic molecule containing benzopyran, piperidine, and benzofurazan ring systems. It's characterized by a methanesulfonamido group on the benzopyran portion and a 2-(benzofurazan-5-yl)ethyl substituent on the piperidine nitrogen. This compound acts as a class III antiarrhythmic agent, primarily by blocking the IKr potassium current in cardiac cells. []
Relevance: Similar to 3-[2-(3,4-difluorophenyl)ethyl]-1-(4-pentenoyl)piperidine, L-691,121 possesses a substituted phenylethyl group linked to the piperidine nitrogen. The substituted phenyl group in L-691,121 is a benzofurazan, and the linker includes an additional methylene group. Despite these differences, the presence of a structurally similar substituent on the piperidine ring, coupled with the fact that both compounds are implicated in modulating ion channel activity (though through potentially different mechanisms), suggests a degree of relatedness. []
Compound Description: VUF11211 is a high-affinity CXCR3 antagonist, meaning it blocks the activity of the CXCR3 chemokine receptor. Structurally, it features a central piperazine ring connected to a chlorinated nicotinamide, an ethyl group, and a substituted piperidine. The piperidine is, in turn, linked to a chlorobenzyl group. VUF11211's activity highlights its potential in treating diseases associated with CXCR3 upregulation. []
Relevance: While not directly containing the 3,4-difluorophenylethyl motif, VUF11211's classification as a piperidine derivative links it to 3-[2-(3,4-difluorophenyl)ethyl]-1-(4-pentenoyl)piperidine. Both compounds utilize a piperidine ring as a central scaffold for building their respective pharmacophores. This shared structural element suggests potential overlap in their interactions with biological targets, even if those targets differ. Furthermore, both compounds target GPCRs: VUF11211 directly antagonizes CXCR3, while the structural features of 3-[2-(3,4-difluorophenyl)ethyl]-1-(4-pentenoyl)piperidine hint at a possible interaction with GPCRs, based on the activity of related compounds. []
Compound Description: EST64454 is a potent σ1 receptor (σ1R) antagonist developed for pain management. It features a central piperazine ring connected to an acetyl group and an ether linker. This linker is attached to a pyrazole ring, which carries a 3,4-difluorophenyl substituent. EST64454's high solubility and permeability make it a promising drug candidate for pain relief. []
Relevance: Although EST64454 lacks a direct piperidine linkage to the 3,4-difluorophenyl group like in 3-[2-(3,4-difluorophenyl)ethyl]-1-(4-pentenoyl)piperidine, both compounds share the 3,4-difluorophenylpyrazole moiety. This structural similarity immediately suggests a potential for shared biological activity, even if their ultimate targets differ. Furthermore, the presence of the piperazine ring in EST64454, a common bioisostere for piperidine, strengthens the notion of structural and potentially functional relatedness. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.